molecular formula C18H17NO3 B12656629 Benzhydryl 5-oxo-L-prolinate CAS No. 76783-35-2

Benzhydryl 5-oxo-L-prolinate

Cat. No.: B12656629
CAS No.: 76783-35-2
M. Wt: 295.3 g/mol
InChI Key: PEVMOWGDBVQWCM-HNNXBMFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzhydryl 5-oxo-L-prolinate can be synthesized through various synthetic routes. One common method involves the reaction of benzhydryl chloride with 5-oxo-L-proline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 5-oxo-L-prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzhydryl 5-oxo-L-prolinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzhydryl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzhydryl 5-oxo-L-prolinate is unique due to its specific structural features, including the presence of both benzhydryl and 5-oxo-L-prolinate moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

76783-35-2

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

benzhydryl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C18H17NO3/c20-16-12-11-15(19-16)18(21)22-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,19,20)/t15-/m0/s1

InChI Key

PEVMOWGDBVQWCM-HNNXBMFYSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(=O)NC1C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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